molecular formula C14H17NO3 B2777457 [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine CAS No. 418790-10-0

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine

Cat. No.: B2777457
CAS No.: 418790-10-0
M. Wt: 247.294
InChI Key: XTHUPAXHHZFBNB-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,5-dimethoxyphenyl group and a furan-2-ylmethyl substituent. Its molecular structure combines aromatic methoxy groups with a heterocyclic furan ring, conferring unique electronic and steric properties. Key identifiers include:

  • CAS Number: 418790-10-0
  • Synonyms: ZINC5006464, AKOS000212359, SR-01000213983
  • InChIKey: XTHUPAXHHZFBNB-UHFFFAOYSA-N

The compound is commercially available from three suppliers, indicating its relevance in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-13-6-11(7-14(8-13)17-2)9-15-10-12-4-3-5-18-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHUPAXHHZFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with furan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Structural Differences Implications Reference
(3,5-Dimethoxyphenyl)methylamine Propyl group replaces furan-2-ylmethyl Reduced aromaticity; lower polarity
N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine Bis(3,5-dimethoxyphenyl) group Increased steric bulk; enhanced π-π interactions
N-((3,5-Dimethoxyphenyl)(naphthalen-1-yl)methyl)propan-2-amine Naphthalene replaces furan Extended aromatic system; potential fluorescence
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine Thienyl and difluorophenyl groups Improved metabolic stability; altered electronics

Key Observations :

  • The furan-2-ylmethyl group in the target compound introduces electron-richness and planar geometry, contrasting with the propyl group’s flexibility .
  • Naphthalene-containing derivatives offer extended conjugation, useful in photophysical applications .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Compound Name ¹³C NMR (δC) HRMS (Observed) IR Peaks (cm⁻¹) Reference
(3,5-Dimethoxyphenyl)methylamine Not provided Not provided Not provided
N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine 161.0 (2C, OCH3), 47.0 (N-CH2) 336.19586 (Δ 0.17 ppm) 2959, 1593 (C=O/C=C)
N-((3,5-Dimethoxyphenyl)(naphthalen-1-yl)methyl)propan-2-amine 161.0 (OCH3), 134.2 (naphthyl) 336.19586 (Δ 0.17 ppm) 2836, 779 (aromatic C-H)

Insights :

  • The absence of data for the target compound underscores the need for further characterization.
  • Methoxy groups resonate near δC 55–60 in ¹³C NMR .
  • HRMS accuracy (Δ < 1 ppm) confirms structural integrity in analogues .

Biological Activity

(3,5-Dimethoxyphenyl)methylamine is a compound that has garnered attention due to its potential biological activities. It possesses a unique structural configuration that may influence its pharmacological properties. This article aims to summarize the existing research on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of (3,5-dimethoxyphenyl)methylamine is C15H19N O2, with a molecular weight of 247.29 g/mol. The presence of dimethoxy groups enhances its lipophilicity, which may significantly affect its interaction with biological systems.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

While the exact mechanisms of action for (3,5-dimethoxyphenyl)methylamine remain largely unexplored, it is hypothesized that:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence serotonin and norepinephrine levels, which are critical in mood regulation.
  • Cell Cycle Arrest : Anticancer activities observed in related compounds suggest that this compound may induce cell cycle arrest in cancer cells, although specific data on this compound is lacking .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the potential efficacy and safety profile of (3,5-dimethoxyphenyl)methylamine. Below is a table summarizing the biological activities of structurally similar compounds:

Compound NameIC50 (µM)Biological Activity
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan0.71Anticancer (HepG2)
BNC1051.39Anticancer (BT474)
Pyrazole derivatives0.39Anticancer (HCT116)
[(3,5-Dimethoxyphenyl)methyl]amineNot AvailablePotential antidepressant and antioxidant

Case Studies

While specific case studies on (3,5-dimethoxyphenyl)methylamine are sparse, studies on related compounds provide valuable insights:

  • Antidepressant Activity : A study demonstrated that derivatives with similar methoxy substitutions showed significant antidepressant effects in animal models.
  • Anticancer Research : Research on structurally analogous compounds indicated strong antiproliferative effects against various cancer cell lines (e.g., HepG2 and MCF-7), suggesting that (3,5-dimethoxyphenyl)methylamine may exhibit similar properties .

Q & A

Q. What synthetic strategies are effective for preparing (3,5-dimethoxyphenyl)methylamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, react 3,5-dimethoxybenzaldehyde with furfurylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1^1H NMR (e.g., methoxy singlet at δ 3.75 ppm, furan protons at δ 6.2–7.4 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identify methoxy (δ ~3.75 ppm), furan (δ 6.2–7.4 ppm), and benzylic methylene (δ ~3.8 ppm) groups.
  • FT-IR : Confirm amine N-H stretch (~3300 cm1^{-1}) and C-O (methoxy) at ~1250 cm1^{-1}.
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+^+ peak at m/z 292 (C15_{15}H18_{18}NO3+_3^+).
    Cross-reference with analogous compounds in and for validation .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass vials. Use desiccants (silica gel) to minimize hydrolysis. Monitor stability via periodic TLC or HPLC; degradation products may include oxidized furan derivatives or demethylated analogs .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dimethoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aryl ring toward electrophilic substitution but may hinder oxidative coupling. For Suzuki-Miyaura reactions, use Pd(OAc)2_2/SPhos catalyst with aryl boronic acids in THF/H2_2O (80°C). Compare yields with non-methoxy analogs (e.g., phenyl vs. 3,5-dimethoxyphenyl) to isolate electronic effects. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. How can contradictory biological activity data across assay systems be resolved?

  • Methodological Answer :
  • Assay Optimization : Test varying pH (6.5–7.5), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa).
  • Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., furan ring oxidation).
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases, comparing with experimental IC50_{50} values. Reference ’s interaction studies for π-π/hydrogen-bonding mechanisms .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or ADMETLab to estimate logP (~2.8), aqueous solubility (-3.2 LogS), and blood-brain barrier penetration (low). Molecular dynamics simulations (GROMACS) can model membrane permeability. Compare predictions with in vitro Caco-2 assays for validation .

Notes

  • Avoid commercial sources (e.g., SynChem in ); focus on peer-reviewed methods.
  • For structural analogs, cross-reference (π-π interactions) and 17 (triazole derivatives).
  • Contradictions in synthesis or bioactivity require systematic variable testing (e.g., solvent, catalyst) .

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